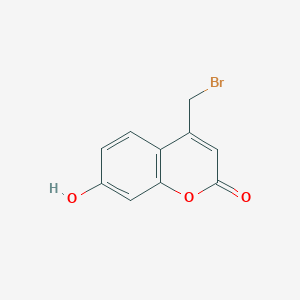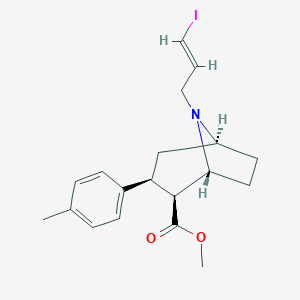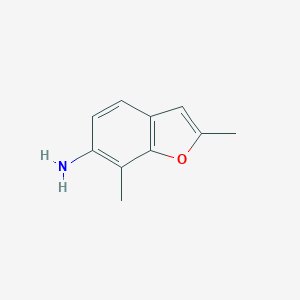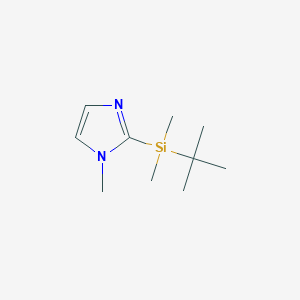
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Vue d'ensemble
Description
The tert-Butyldimethylsilyl (TBDMS) group is often used in organic synthesis to protect reactive hydroxyl groups. The TBDMS group is added to the molecule of interest, rendering the hydroxyl group unreactive. After the desired reactions have been carried out, the TBDMS group can be removed to restore the hydroxyl group .
Synthesis Analysis
The synthesis of compounds with the TBDMS group often involves the use of tert-butyldimethylsilyl chloride (TBDMSCl). This compound reacts with alcohols in the presence of a base to form TBDMS ethers . In the case of RNA synthesis, phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to two methyl groups and a tert-butyl group. This makes it more bulky than the trimethylsilyl group .Chemical Reactions Analysis
The TBDMS group can be removed from a molecule by treating it with a fluoride source, such as tetrabutylammonium fluoride (TBAF). This reaction is often used to restore the hydroxyl group after other reactions have been carried out .Applications De Recherche Scientifique
Application in RNA Synthesis
Specific Scientific Field
The specific scientific field for this application is Molecular Biology , specifically in the area of RNA Synthesis .
Summary of the Application
This compound is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2′-hydroxyl group . This method is particularly useful in the synthesis of small interfering RNAs (siRNAs), ribozymes, and aptamers for therapeutic and/or diagnostic applications .
Methods of Application or Experimental Procedures
Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols . Subsequently, the various high-pressure (performance) liquid chromatography (HPLC) procedures are described enabling the purification and analysis of the RNA .
Results or Outcomes Obtained
The result of this process is the production of high-quality synthetic RNA, either manually or machine-assisted . The synthesis is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry with tert-butyldimethylsilyl (TBDMS) protection of the ribose 2′-hydroxyl group .
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field for this application is Organic Chemistry , specifically in the area of Organic Synthesis .
Summary of the Application
This compound is used as a protective group for alcohols in organic synthesis . The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for such applications .
Methods of Application or Experimental Procedures
The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl and dimethylformamide as solvent proved to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers .
Results or Outcomes Obtained
The result of this process is the production of tert-butyldimethylsilyl ethers from alcohols . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
Application in PEG Amine Linker Synthesis
Specific Scientific Field
The specific scientific field for this application is Polymer Chemistry , specifically in the area of Polyethylene Glycol (PEG) Synthesis .
Summary of the Application
This compound is used in the synthesis of a novel tert-butyl dimethylsilyl (TBDMS) protected PEG amine linker .
Methods of Application or Experimental Procedures
Unfortunately, the specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes Obtained
The result of this process is the production of a novel TBDMS protected PEG amine linker .
Application in Selective Cleavage of Primary TBDMS Ethers
Specific Scientific Field
The specific scientific field for this application is Organic Chemistry , specifically in the area of Selective Cleavage of Ethers .
Summary of the Application
This compound is used in a method that selectively cleaves primary tert-butyldimethylsilyl ethers at room temperature . This method enables deprotection of TBDMS ethers of primary alcohols in the presence of TBDMS ethers of secondary and tertiary alcohols and phenols .
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(1-methylimidazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXALJDVEKIUPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404121 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
CAS RN |
160425-48-9 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



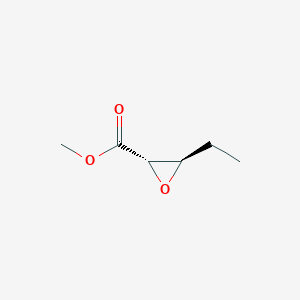
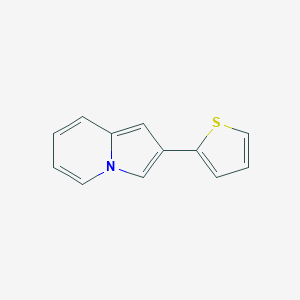
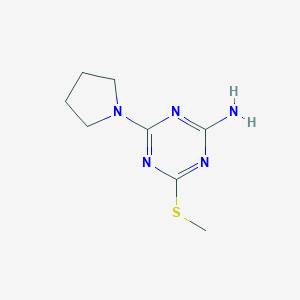
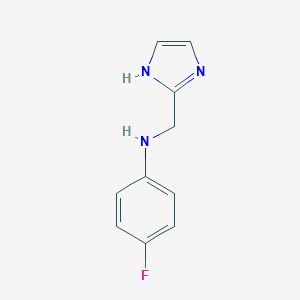
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
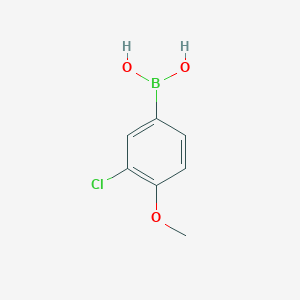
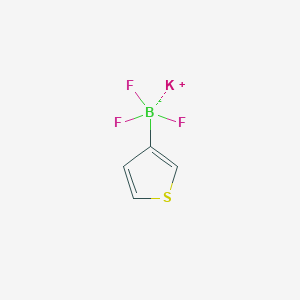

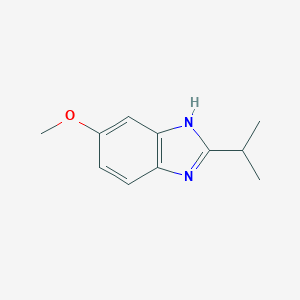
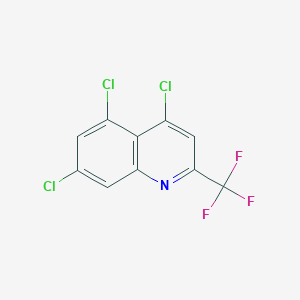
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
